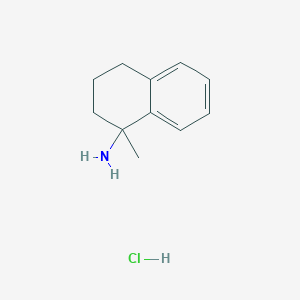

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Descripción

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral amine derivative with a tetrahydronaphthalene (tetralin) backbone. The compound features a methyl group attached to the amine nitrogen at position 1 of the partially hydrogenated naphthalene ring.

Propiedades

IUPAC Name |

1-methyl-3,4-dihydro-2H-naphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-11(12)8-4-6-9-5-2-3-7-10(9)11;/h2-3,5,7H,4,6,8,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXVYEWDDGRQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is an organic compound that has garnered attention for its potential biological activity. This compound, with the chemical formula and a molecular weight of 197.71 g/mol, is part of a broader class of tetrahydronaphthalene derivatives. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₆ClN |

| Molecular Weight | 197.71 g/mol |

| IUPAC Name | 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine; hydrochloride |

| PubChem CID | 17765378 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antimicrobial Properties

Recent studies have indicated that tetrahydronaphthalene derivatives exhibit notable antimicrobial properties. For instance, a high-throughput screening of various compounds, including tetrahydronaphthalene derivatives, revealed significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis). The minimum inhibitory concentration (MIC) values for some compounds were found to be less than 20 µM, highlighting their potential as anti-tuberculosis agents .

Cytotoxicity Studies

Cytotoxicity assessments against various cell lines are essential for evaluating the safety profile of new compounds. In vitro studies have shown that certain analogs of tetrahydronaphthalene derivatives exhibit varying degrees of cytotoxicity against HepG2 cells (a liver cancer cell line). For example, compounds with specific structural modifications demonstrated IC50 values indicating moderate cytotoxic effects while maintaining antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is critical for drug development. Research has identified key structural features that enhance the antimicrobial efficacy of tetrahydronaphthalene derivatives. For example, modifications at specific positions on the naphthalene ring significantly influence both potency and selectivity against bacterial strains .

Case Study 1: Inhibition of M. tuberculosis

In a study focused on identifying novel anti-tuberculosis agents, researchers screened a library of compounds and identified several hits with promising activity against M. tuberculosis. Among these, tetrahydronaphthalene derivatives showed MIC values as low as 5.9 µM in some cases, indicating strong potential for further development .

Case Study 2: Cytotoxicity Profiling

A comprehensive cytotoxicity profiling was conducted on various tetrahydronaphthalene derivatives to determine their safety for therapeutic use. The results indicated that while some compounds exhibited significant cytotoxic effects (IC50 < 10 µM), others maintained a favorable safety profile with IC50 values above 30 µM . This information is crucial for guiding future research towards safer analogs.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHClN·HCl

- Molecular Weight : 342.69 g/mol

- CAS Number : 1240528-50-0

The compound features a naphthalene structure with a methyl amine substituent, which contributes to its biological activity. The presence of the hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various analytical applications.

Scientific Research Applications

Research indicates that compounds structurally related to 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibit various pharmacological activities. Studies have explored its effects on neurotransmitter systems, particularly serotonin reuptake inhibition, which is crucial for developing antidepressant therapies.

Case Study Example :

In a study examining the effects of related compounds on serotonin transporters, it was found that certain derivatives demonstrated significant binding affinity, suggesting potential therapeutic applications in treating depression and anxiety disorders .

Neuropharmacology Research

The compound's structural characteristics make it a candidate for neuropharmacological research. Investigations into its mechanism of action can provide insights into new antidepressant drugs with improved efficacy and fewer side effects compared to existing treatments.

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula : C₁₁H₁₆ClN (calculated based on and structural analogs).

- Molecular Weight : ~197.7 g/mol.

- CAS No.: Not explicitly provided, but it is listed under the reference code 3D-QZB52850 in commercial catalogs .

The compound belongs to a broader class of 1,2,3,4-tetrahydronaphthalen-1-amine derivatives, which vary in substituents, stereochemistry, and pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis :

Structural Variations and Bioactivity: Sertraline Hydrochloride demonstrates the significance of dichlorophenyl substitution at position 4 for serotonin reuptake inhibition, a feature absent in the target compound . tetralin ring) drastically alter biological effects .

Stereochemical Influence :

- Enantiomers of 4-(3,4-dichlorophenyl)-N-methyl analogs (e.g., (1R,4S)- vs. (1S,4R)-) exhibit distinct pharmacological profiles. For example, the (1S,4S)-enantiomer of sertraline is therapeutically active, while others are impurities .

Halogenation Effects: Chlorinated analogs like 5,7-Dichloro-... () and 6-Chloro-...

Methoxy Substitution :

- Methoxy groups (e.g., 6-Methoxy-... in ) enhance solubility and serve as intermediates in synthesizing optically active pharmaceuticals, contrasting with the methyl group in the target compound .

Table 2: Pharmacological and Physicochemical Data

| Property | 1-Methyl-... (Target) | Sertraline Hydrochloride | MPTP | 6-Methoxy-... |

|---|---|---|---|---|

| Bioactivity | Unknown | SSRI antidepressant | Neurotoxin | Chiral synthon |

| LogP (Predicted) | ~2.5 | ~4.8 | ~2.1 | ~1.9 |

| Water Solubility | Moderate | Low | High | High |

| Clinical Use | Research chemical | FDA-approved | Illicit | Preclinical |

Métodos De Preparación

Preparation of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (Free Base)

The free base is typically prepared by reduction or amination routes starting from substituted naphthalene derivatives. Although specific detailed protocols for this exact compound are sparse in public literature, related tetrahydronaphthalene amines are commonly synthesized by:

- Catalytic hydrogenation of 1-methyl-naphthalen-1-amine or its derivatives under controlled conditions to reduce the aromatic ring partially to the tetrahydro form.

- Reductive amination of corresponding ketones or aldehydes with methylamine under catalytic hydrogenation or chemical reducing agents.

Key parameters influencing the synthesis include:

| Parameter | Typical Range/Condition | Effect on Product |

|---|---|---|

| Catalyst | Pd/C, PtO2, or Rhodium complexes | Selectivity for tetrahydro ring formation |

| Temperature | 60–80 °C | Higher temp may increase rate but risk over-reduction |

| Hydrogen Pressure | 50–100 psi | Controls reaction rate and completeness |

| Solvent | Ethanol, Methanol, or mixtures | Solubility and reaction medium influence |

These conditions are adapted from analogous tetrahydronaphthalene amine syntheses, such as those for sertraline intermediates.

Formation of Hydrochloride Salt

Conversion of the free base amine to its hydrochloride salt is typically achieved by:

- Treatment with hydrochloric acid (HCl) in an appropriate solvent , often ethanol or isopropanol.

- The reaction is generally performed at ambient temperature, ensuring complete salt formation and crystallization.

- Dissolve the free base amine in a minimum volume of anhydrous ethanol or isopropanol.

- Slowly add an equimolar amount of HCl gas or a solution of HCl in ethanol.

- Stir the mixture until the salt precipitates.

- Filter and wash the solid with cold solvent to purify.

- Dry under vacuum to obtain the hydrochloride salt.

Research Findings and Optimization Data

A study on related tetrahydronaphthalen-1-amine derivatives (e.g., sertraline hydrochloride) highlights the importance of:

- Catalyst choice and loading: Rhodium-BINAP complexes at 2–5 mol% provide high enantioselectivity.

- Hydrogen pressure: 50–100 psi balances reaction time and selectivity.

- Solvent system: Ethanol/water (7:3) enhances salt crystallinity and purity.

- Purification: Gradient elution chromatography effectively removes impurities.

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Hydrogen Pressure | 50–100 psi | Higher pressure reduces time but risks side reactions |

| Catalyst Loading | 2–5 mol% | Excess catalyst increases cost without benefit |

| Solvent System | Ethanol/Water 7:3 | Enhances crystallinity and purity of salt |

Table 1: Optimization parameters for synthesis of related tetrahydronaphthalen-1-amine hydrochlorides

Additional Notes on Stock Solution Preparation

For biological or analytical purposes, stock solutions of the hydrochloride salt are prepared by dissolving accurately weighed amounts in solvents such as methanol or mobile phase buffers, followed by filtration through 0.45 µm membranes to ensure clarity and remove particulates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, and how do they ensure stereochemical control?

- Methodological Answer : A scalable stereoselective synthesis involves the formation of sulfinyl imine intermediates (e.g., using (S)-tetralone and (R)-tert-butylsulfinamide), followed by 9-borabicyclo[3.3.1]nonane (9-BBN) reduction. This process achieves >99.9% enantiomeric purity via chiral HPLC and >50% overall yield . Alternative routes, such as reductive amination of tetralone derivatives, are also employed but may require additional purification steps to resolve racemic mixtures .

Q. How is structural characterization of the compound performed in crystallographic studies?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemistry and confirming bond angles/distances. Complementary techniques include -/-NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What analytical methods are used to assess chemical purity and detect impurities?

- Methodological Answer : Reverse-phase HPLC with UV detection is standard for quantifying impurities (e.g., diastereomers or unreacted intermediates). For example, methods optimized for sertraline hydrochloride impurities (structurally related) use C18 columns with acetonitrile/water gradients, achieving detection limits of <0.1% .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess (%ee) data between synthetic batches?

- Methodological Answer : Discrepancies often arise from incomplete chiral resolution during purification. To address this:

- Compare chiral HPLC results with polarimetry or circular dichroism (CD) spectroscopy.

- Optimize crystallization conditions (e.g., solvent polarity, cooling rates) to enhance diastereomeric salt formation .

- Validate results using multiple columns (e.g., Chiralpak IA vs. IB) to rule out column-specific artifacts .

Q. What strategies are employed to study the compound’s interactions with biological targets, such as neurotransmitter receptors?

- Methodological Answer : Radioligand binding assays (e.g., using -labeled ligands) and functional assays (e.g., cAMP inhibition for G-protein-coupled receptors) are standard. For example, (1R,4R)-MNTX, a structurally similar compound, is characterized as a µ-opioid receptor antagonist via competitive binding studies in neuronal cell lines . Dose-response curves and Schild regression analysis quantify potency (IC) and selectivity .

Q. How do researchers design toxicological studies for this compound, given structural similarities to neurotoxic agents like MPTP?

- Methodological Answer :

- In vitro : Assess mitochondrial toxicity (e.g., MTT assay) in SH-SY5Y neuronal cells to screen for MPTP-like effects .

- In vivo : Conduct OECD guideline-compliant acute toxicity studies (oral, dermal, inhalation routes) in rodents, monitoring biomarkers like glutathione depletion or lipid peroxidation .

- Structure-Activity Relationships (SAR) : Compare toxicity profiles with analogs (e.g., 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to identify risk-modifying substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.